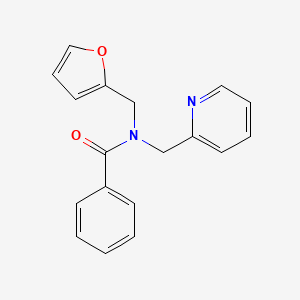

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(15-7-2-1-3-8-15)20(14-17-10-6-12-22-17)13-16-9-4-5-11-19-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDPDNAJCLJLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

Formation of Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

Substitution with Furan and Pyridine: The furan and pyridine moieties can be introduced through nucleophilic substitution reactions. This may involve the use of furan-2-ylmethylamine and pyridin-2-ylmethylamine as starting materials.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide exhibits promising antimicrobial and anticancer activities. The compound's structure allows it to interact with biological targets, such as enzymes and receptors involved in disease pathways. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and exhibit activity against bacterial strains, making it a candidate for further drug development.

Mechanism of Action

The mechanism of action is primarily attributed to the compound's ability to bind to specific molecular targets, modulating their activity. The furan and pyridine moieties enhance binding affinity, potentially leading to improved therapeutic effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Biological Studies

Interaction with Biological Macromolecules

this compound is studied for its interactions with proteins and nucleic acids. These studies help elucidate the compound's role in biological processes and its potential as a molecular probe for understanding disease mechanisms. The biological activity of similar compounds suggests that this benzamide derivative may also influence signaling pathways relevant to cancer and inflammation.

Materials Science

Organic Electronics

In materials science, this compound is investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The unique electronic properties conferred by the furan and pyridine rings make it suitable for applications in advanced materials development.

Industrial Applications

Synthesis of Advanced Materials

The compound serves as a versatile building block for synthesizing more complex molecules with tailored properties. Its derivatives are explored for high thermal stability and conductivity, making them valuable in various industrial applications.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Drug development for cancer and infectious diseases |

| Biological Studies | Interaction with proteins/nucleic acids | Insights into disease mechanisms |

| Materials Science | Use in organic electronics | Development of OLEDs and photovoltaics |

| Industrial Applications | Synthesis of advanced materials | Creation of materials with specific properties |

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis induction through caspase activation, highlighting its potential as a lead compound in cancer therapy.

- Antibacterial Efficacy : Another investigation assessed the antibacterial activity of this compound against multi-drug resistant strains. Results indicated that it effectively inhibited bacterial growth, suggesting its utility in developing new antibiotics.

- Material Properties : Research on the electronic properties of this compound revealed its suitability for use in organic semiconductor applications, showcasing its potential in enhancing device performance.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine moieties could play a role in the binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Pyridin-2-ylmethyl and Acyl Groups

Several N-acylated benzamides share the pyridin-2-ylmethyl moiety, enabling comparisons of electronic and steric effects:

Key Observations :

Furan-Containing Analogs in Heterocyclic Systems

Furan-2-ylmethyl groups are prevalent in bioactive compounds, though their integration into larger heterocycles alters properties:

Key Observations :

- Diazepine derivatives (e.g., 2d ) demonstrate that furan-2-ylmethyl groups can stabilize extended heterocyclic systems, though their pharmacological targets differ from simple benzamides.

- Benzothiazole hybrids (e.g., compound 28 ) show enhanced steric bulk and sulfur-mediated interactions compared to the target compound.

Pharmacologically Active Benzamide Derivatives

Benzamides with heterocyclic substituents are explored for diverse biological activities:

Key Observations :

- Thiazol-2-yl benzamides exhibit marked pharmacological activity, suggesting that the target compound’s furan and pyridine groups may similarly engage specific biological targets.

- Trifluoromethyl substitution (as in ) is a common strategy to improve bioavailability and resistance to oxidative metabolism.

Biological Activity

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzamide core substituted with furan and pyridine moieties. The synthesis typically involves:

- Formation of the Benzamide Core : This is achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

- Substitution with Furan and Pyridine : Nucleophilic substitution reactions are employed to introduce furan-2-ylmethylamine and pyridin-2-ylmethylamine into the structure.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. Preliminary studies indicate that it may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For example, derivatives of related compounds have shown effectiveness against HIV and SARS-CoV-2. The structure-activity relationship (SAR) studies suggest that modifications in the furan and pyridine substituents can enhance antiviral potency. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on viral replication .

Anticancer Activity

This compound has also been investigated for anticancer properties. Various benzamide derivatives have been shown to exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions between the compound and cellular pathways are still under investigation, but initial findings suggest a promising role in cancer therapy .

Case Studies

- HIV Inhibition : A study focusing on 2,4,5-trisubstituted pyrimidines indicated that similar compounds could effectively inhibit HIV replication by interacting with the NNRTI-binding pocket of reverse transcriptase. This suggests that this compound may possess comparable mechanisms of action against HIV .

- SARS-CoV-2 Main Protease Inhibition : Research on furan-based compounds has revealed their potential as inhibitors of the SARS-CoV-2 main protease (Mpro). Compounds structurally related to this compound were identified as having low cytotoxicity while effectively inhibiting Mpro, making them candidates for further development in COVID-19 treatment .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be useful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.